molecular formula C25H25ClN4O2 B2545616 N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226434-88-3

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide

Cat. No. B2545616
CAS RN: 1226434-88-3
M. Wt: 448.95
InChI Key: WIZIXVXOYMJSHX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25ClN4O2 and its molecular weight is 448.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Applications :

    • Patel, N., & Patel, S. D. (2010) synthesized compounds, including derivatives similar to the queried compound, which were screened for antifungal and antibacterial activities. This suggests the potential of such compounds in antimicrobial research. The study can be found here.
  • Insecticidal Activity :

    • Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014) examined the insecticidal activity of pyridine derivatives, related to the queried compound, against cowpea aphid. This indicates the compound's relevance in pest control research. More information is available here.
  • Analgesic and Anti-inflammatory Agents :

    • Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020) synthesized novel compounds related to the queried compound, evaluated as cyclooxygenase inhibitors with potential analgesic and anti-inflammatory activities. The details of this study are accessible here.
  • Receptor Interaction Studies :

    • Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A. (2002) explored the interaction of similar compounds with cannabinoid receptors, contributing to our understanding of receptor-ligand interactions. Further information can be found here.
  • Antipsychotic Agent Development :

    • Norman, M. H., Navas, F., Thompson, J., & Rigdon, G. (1996) synthesized heterocyclic analogs, related to the compound , for potential use as antipsychotic agents. The study is detailed here.
  • Antibacterial and Anticancer Research :

    • Bondock, S., & Gieman, H. (2015) evaluated similar quinoline derivatives for antibacterial and anticancer activity, highlighting its potential in these fields. More details are available here.
  • Fluorescent Ligand Development for Receptor Studies :

    • Lacivita, E., Leopoldo, M., Masotti, A., Inglese, C., Berardi, F., Perrone, R., Ganguly, S., Jafurulla, Md., & Chattopadhyay, A. (2009) synthesized fluorescent ligands, similar to the queried compound, for visualizing 5-HT1A receptors. The research can be explored here.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2/c1-3-16-4-6-22-20(12-16)24(18(14-27)15-28-22)30-10-8-17(9-11-30)25(31)29-19-5-7-23(32-2)21(26)13-19/h4-7,12-13,15,17H,3,8-11H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZIXVXOYMJSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide

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